![molecular formula C21H23FN2O2 B2623901 3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941906-07-6](/img/structure/B2623901.png)
3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, leading to various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves the inhibition of specific enzymes or proteins in biological systems. This compound has been found to inhibit the activity of various kinases and phosphatases, leading to changes in cellular signaling pathways. Additionally, this compound has been found to interact with specific proteins such as tau proteins, leading to the potential for therapeutic applications in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological system being studied. This compound has been found to have potential as a therapeutic agent for the treatment of cancer due to its ability to inhibit specific kinases involved in cancer cell growth and proliferation. Additionally, this compound has been found to have potential as a fluorescent probe for imaging applications in biological systems.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been found to have potential as a fluorescent probe for imaging applications in biological systems. However, one of the limitations of this compound is its limited solubility, which can make it challenging to work with in certain lab experiments.
Future Directions
There are several future directions for research on 3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. One potential area of interest is in the development of this compound as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further research is needed to determine the potential of this compound as a fluorescent probe for imaging applications in biological systems. Finally, there is potential for the development of new synthetic methods for this compound that could improve its solubility and ease of use in lab experiments.
Synthesis Methods
The synthesis of 3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves the reaction of 3-fluorobenzoyl chloride and 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a base. The reaction takes place in a solvent such as dichloromethane or ethyl acetate, and the product is purified using column chromatography. This method has been found to be efficient and yields a high purity product.
Scientific Research Applications
3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has been found to have potential as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging applications in biological systems.
properties
IUPAC Name |
3-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-14(2)10-11-24-19-8-7-18(13-15(19)6-9-20(24)25)23-21(26)16-4-3-5-17(22)12-16/h3-5,7-8,12-14H,6,9-11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBYOOOYJHKQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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